4-(2,4-Dinitrophenyl)butan-1-OL
Overview
Description
4-(2,4-Dinitrophenyl)butan-1-OL is an organic compound with the molecular formula C10H12N2O5 and a molecular weight of 240.21 g/mol . This compound is characterized by the presence of a butanol group attached to a phenyl ring substituted with two nitro groups at the 2 and 4 positions. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong nitrating agents like nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration .
Industrial Production Methods
In an industrial setting, the production of 4-(2,4-Dinitrophenyl)butan-1-OL may involve large-scale nitration processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenyl)butan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4-Dinitrophenyl)butanal.
Reduction: Formation of 4-(2,4-Diaminophenyl)butan-1-OL.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,4-Dinitrophenyl)butan-1-OL is widely used in scientific research, particularly in:
Chemistry: As a reagent for studying reaction mechanisms and kinetics.
Biology: In proteomics for labeling and detecting proteins.
Industry: Used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenyl)butan-1-OL involves its interaction with biological molecules, particularly proteins. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. This compound can also act as a labeling agent, binding to specific sites on proteins and facilitating their detection and analysis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar nitro groups but without the butanol side chain.
4-Nitrophenol: Contains a single nitro group and a hydroxyl group on the phenyl ring.
2,4-Dinitroanisole: Similar nitro groups with a methoxy group instead of a butanol group.
Uniqueness
4-(2,4-Dinitrophenyl)butan-1-OL is unique due to the presence of both the butanol side chain and the two nitro groups, which confer distinct chemical reactivity and biological interactions. This combination makes it particularly useful in specialized research applications where both labeling and redox properties are required .
Properties
IUPAC Name |
4-(2,4-dinitrophenyl)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c13-6-2-1-3-8-4-5-9(11(14)15)7-10(8)12(16)17/h4-5,7,13H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTJRLPFWHICBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650701 | |
Record name | 4-(2,4-Dinitrophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-48-8 | |
Record name | 4-(2,4-Dinitrophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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